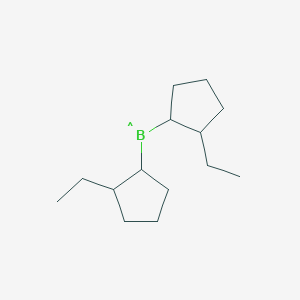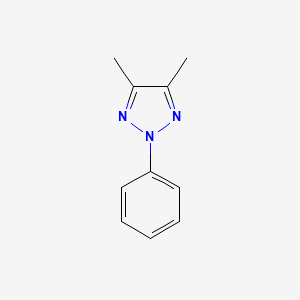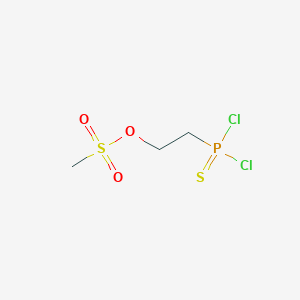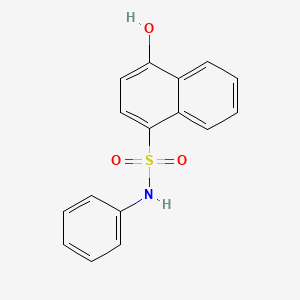
4-(Trichlorostannyl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Trichlorostannyl)butan-2-one is an organotin compound characterized by the presence of a trichlorostannyl group attached to a butan-2-one backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trichlorostannyl)butan-2-one typically involves the reaction of butan-2-one with trichlorostannane under controlled conditions. One common method is the nucleophilic addition of trichlorostannane to the carbonyl group of butan-2-one, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions
4-(Trichlorostannyl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichlorostannyl group to other organotin derivatives.
Substitution: The trichlorostannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while reduction can produce various organotin hydrides.
科学的研究の応用
4-(Trichlorostannyl)butan-2-one has several scientific research applications:
Biology: The compound’s organotin moiety can be explored for potential biological activities, including antimicrobial properties.
Medicine: Research into its potential therapeutic applications, such as anticancer agents, is ongoing.
Industry: It is used in the production of materials with specific properties, such as catalysts and stabilizers.
作用機序
The mechanism of action of 4-(Trichlorostannyl)butan-2-one involves the interaction of the trichlorostannyl group with various molecular targets. The trichlorostannyl group can form bonds with nucleophilic sites in molecules, leading to the formation of new compounds. The pathways involved in these interactions depend on the specific chemical environment and the presence of other reactive species.
類似化合物との比較
Similar Compounds
4-(Trimethylstannyl)butan-2-one: Similar structure but with trimethylstannyl group instead of trichlorostannyl.
4-(Tributylstannyl)butan-2-one: Contains a tributylstannyl group, offering different reactivity and applications.
4-(Triphenylstannyl)butan-2-one: Features a triphenylstannyl group, used in different synthetic contexts.
Uniqueness
4-(Trichlorostannyl)butan-2-one is unique due to the presence of the trichlorostannyl group, which imparts distinct reactivity and properties compared to other organotin compounds. Its ability to undergo various chemical transformations makes it a versatile reagent in organic synthesis and industrial applications.
特性
CAS番号 |
59586-09-3 |
|---|---|
分子式 |
C4H7Cl3OSn |
分子量 |
296.2 g/mol |
IUPAC名 |
4-trichlorostannylbutan-2-one |
InChI |
InChI=1S/C4H7O.3ClH.Sn/c1-3-4(2)5;;;;/h1,3H2,2H3;3*1H;/q;;;;+3/p-3 |
InChIキー |
RZKJLDVUOQNJRP-UHFFFAOYSA-K |
正規SMILES |
CC(=O)CC[Sn](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-methyl-](/img/structure/B14617804.png)

![3-Ethyl-1-(3-iodophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14617820.png)
![4-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridine](/img/structure/B14617822.png)
![3-Methyl-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14617830.png)
![Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]-](/img/structure/B14617835.png)




![2-Methyl-3-nitro-5-[(phenylsulfanyl)methyl]thiophene](/img/structure/B14617882.png)
